5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1395492-61-1
VCID: VC2964182
InChI: InChI=1S/C12H12F3N3S/c1-11(2,12(13,14)15)9-5-7(3-4-17-9)8-6-18-10(16)19-8/h3-6H,1-2H3,(H2,16,18)
SMILES: CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F
Molecular Formula: C12H12F3N3S
Molecular Weight: 287.31 g/mol

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

CAS No.: 1395492-61-1

Cat. No.: VC2964182

Molecular Formula: C12H12F3N3S

Molecular Weight: 287.31 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine - 1395492-61-1

Specification

CAS No. 1395492-61-1
Molecular Formula C12H12F3N3S
Molecular Weight 287.31 g/mol
IUPAC Name 5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H12F3N3S/c1-11(2,12(13,14)15)9-5-7(3-4-17-9)8-6-18-10(16)19-8/h3-6H,1-2H3,(H2,16,18)
Standard InChI Key JMRDKEXLAAFMLW-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F
Canonical SMILES CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F

Introduction

Chemical Properties and Structure

Basic Chemical Information

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is characterized by the following chemical properties:

PropertyValue
CAS Number1395492-61-1
Molecular FormulaC12H12F3N3S
Molecular Weight287.31 g/mol
SMILES NotationCC(C)(C1=NC=CC(=C1)C1=CN=C(N)S1)C(F)(F)F
Storage Conditions2-8 degrees Celsius
Purity (Commercial)≥95%

The compound is identified in chemical databases and commercial catalogs with consistent information regarding its structure and properties .

Structural Features

The compound consists of several key structural elements:

  • A thiazole ring with an amino group at the 2-position

  • A pyridine ring connected to the thiazole at the 5-position

  • A 1,1,1-trifluoro-2-methylpropan-2-yl substituent at the 2-position of the pyridine ring

The 2-aminothiazole portion of the molecule is particularly noteworthy, as this functional group appears in various biologically active compounds and pharmaceuticals. The amino group at the 2-position of the thiazole ring can participate in hydrogen bonding, which may be important for interactions with biological targets .

The trifluoromethyl group (CF3) in the compound is known to enhance lipophilicity, metabolic stability, and binding affinity. This group can also affect the electronic properties of the molecule, influencing its reactivity and interactions with biological targets .

Physical Properties

Based on its structure, 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is expected to be a crystalline solid. The presence of both hydrophilic (amino group, nitrogen atoms in heterocycles) and hydrophobic (trifluoromethyl group, alkyl groups) moieties suggests a balanced lipophilicity profile that may be favorable for drug-like properties.

The compound is typically stored at 2-8 degrees Celsius, indicating potential sensitivity to higher temperatures and the need for proper storage conditions to maintain stability .

Chemical Reactivity

The reactivity of the compound is largely determined by its functional groups:

  • The 2-amino group on the thiazole ring can undergo typical amine reactions such as acylation, alkylation, and condensation reactions.

  • The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in coordination with metals.

  • The thiazole ring can undergo various electrophilic and nucleophilic substitution reactions, although the presence of the amino group and the pyridine ring will influence the reactivity.

  • The trifluoromethyl group is generally chemically inert but influences the electronic properties of the molecule.

These reactivity patterns suggest potential for chemical modifications to optimize properties for specific applications or to create derivatives with enhanced biological activities.

ConformationKey InteractionEffect on Activity
Conformation 1Sulfur-nitrogen interactionPotentially active
Conformation 2Intramolecular hydrogen bonding and sulfur-oxygen interactionStable but may reduce activity
Conformation 3Electron pair repulsionDecreases activity
Conformation 4Linear structureMay alter binding mode

Related Compounds and Structure-Activity Relationships

Structurally Similar Compounds

Several structurally similar compounds have been identified and characterized, including:

  • 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS: 1357476-69-7)

    • This compound differs from the title compound by the presence of a methyl group at the 4-position of the thiazole ring

    • Molecular formula: C13H14F3N3S

    • Molecular weight: 301.337 g/mol

  • 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine (CAS: 1217486-93-5)

    • This compound has a chloro substituent at the 4-position of the thiazole ring

    • Molecular formula: C12H11ClF3N3S

  • N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamide (CAS: 1357476-70-0)

    • This compound has a methyl group at the 4-position of the thiazole ring and an imidazole-1-carboxamide group in place of the amino group

    • Molecular formula: C17H16F3N5OS

    • Molecular weight: 395.4 g/mol

  • (S)-N1-(4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)-pyridin-4-yl)thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

    • This compound represents a more complex derivative with additional functional groups

    • Molecular weight: 441.5 g/mol

Comparison of Properties

The following table compares key properties of these related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amineC12H12F3N3S287.311395492-61-1
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amineC13H14F3N3S301.341357476-69-7
4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amineC12H11ClF3N3S321.751217486-93-5
N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)-1H-imidazole-1-carboxamideC17H16F3N5OS395.41357476-70-0

These structural variations provide opportunities for structure-activity relationship studies and the development of compounds with optimized properties for specific applications.

Structure-Activity Relationship Insights

Research on related compounds has provided several insights into structure-activity relationships for this class of molecules:

  • The conformation of the molecule, particularly the orientation of the thiazole and pyridine rings relative to each other, significantly influences biological activity

  • Intramolecular interactions, such as sulfur-nitrogen nonbonding interactions and hydrogen bonding, play crucial roles in stabilizing active conformations

  • The substitution pattern on the thiazole ring can significantly affect biological activity

For example, research mentions that compounds with a nitrogen atom at the 5-position of the ring showed decreased activity, suggesting that the precise arrangement of atoms in these heterocyclic systems is critical for biological function .

Studies also suggest that the presence of small substituents like fluorine at specific positions can maintain or enhance activity, while larger substituents may cause conformational changes that reduce activity . This highlights the importance of steric factors in determining the biological properties of these compounds.

Structural ModificationEffect on ActivityPotential Mechanism
Methyl at 4-position of thiazoleVariable effectsInfluences conformation and binding
Chloro at 4-position of thiazoleMay enhance activityElectronic effects and binding affinity
5-fluorine on pyrimidine/pyridineMaintained activitySmall size prevents conformational disruption
5-methyl on pyrimidine/pyridineDecreased activitySteric hindrance with neighboring groups

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